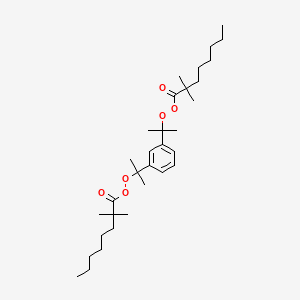

(E)-4-Octyl-4'-(5-carboxypentyloxy)azobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-4-Octyl-4’-(5-carboxypentyloxy)azobenzene” is a conjugated copolymer that can be used as a platform for further post-polymerization functionalization . It is soluble in common organic solvents such as CHCl3, CH2Cl2, and THF .

Synthesis Analysis

The synthesis of “(E)-4-Octyl-4’-(5-carboxypentyloxy)azobenzene” involves the copolymerization behavior of poly[2-methoxy-5-(3,7-dimethyloctyloxy)-p-phenylene vinylene] (MDMO-PPV) with poly[2-methoxy-5-(carboxypentyloxy)-p-phenylene vinylene] (CPM-PPV) in the anionic sulfinyl precursor route . Post-polymerization functionalization of the acid groups of this copolymer has been successfully performed via an optimized DCC/DMAP-procedure with the desired alcohol .Molecular Structure Analysis

The molecular structure of “(E)-4-Octyl-4’-(5-carboxypentyloxy)azobenzene” is complex and involves a conjugated system. The structure of the pcDHFR complex of 4 reveals disorder in the side-chain orientation .Chemical Reactions Analysis

The chemical reactions involved in the formation of “(E)-4-Octyl-4’-(5-carboxypentyloxy)azobenzene” include the copolymerization of MDMO-PPV with CPM-PPV and post-polymerization functionalization of the acid groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-4-Octyl-4’-(5-carboxypentyloxy)azobenzene” include its solubility in common organic solvents such as CHCl3, CH2Cl2, and THF . More detailed properties are not available in the retrieved resources.Future Directions

properties

IUPAC Name |

6-[4-[(4-octylphenyl)diazenyl]phenoxy]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-8-11-22-13-15-23(16-14-22)27-28-24-17-19-25(20-18-24)31-21-10-7-9-12-26(29)30/h13-20H,2-12,21H2,1H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJNNKLRHNTZGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-Octyl-4'-(5-carboxypentyloxy)azobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Hydroxypropyl)-4-aza-1-azoniabicyclo[2.2.2]octane salt with 2-ethyl hexanoic acid (1:1)](/img/no-structure.png)

![(3AS,6R)-6-isopropyl-3,3a,4,6-tetrahydrooxazolo[3,4-c][1,2,3]triazole](/img/structure/B1166937.png)